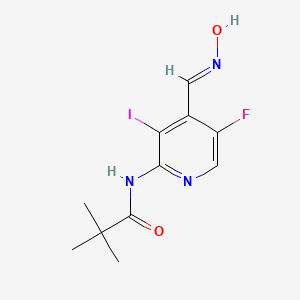
(E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide
Übersicht
Beschreibung
(E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide is a useful research compound. Its molecular formula is C11H13FIN3O2 and its molecular weight is 365.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of (E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide is fungal pathogens that are resistant to certain fungicides . The compound is used in the treatment of plants or loci against these resistant fungal pathogens .
Mode of Action
The compound interacts with its targets by being applied in an effective amount to the plant or locus, thereby treating the plant or locus against infection by the fungal pathogen
Result of Action
The result of the action of this compound is the effective treatment of plants or loci against infection by resistant fungal pathogens
Biologische Aktivität
(E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide is a synthetic compound with significant biological activity, particularly against fungal pathogens. This compound belongs to the class of pyridine derivatives and exhibits a unique structure that contributes to its efficacy in various applications, especially in agricultural settings.
- Molecular Formula : C₁₁H₁₃FIN₃O₂
- Molecular Weight : 365.14 g/mol
- CAS Number : 1300019-69-5
- IUPAC Name : N-[5-fluoro-4-[(E)-hydroxyiminomethyl]-3-iodopyridin-2-yl]-2,2-dimethylpropanamide
The primary mechanism of action for this compound involves its interaction with fungal pathogens that show resistance to conventional fungicides. The compound acts by being applied to the affected plants or areas, where it effectively inhibits the growth and spread of these pathogens.
Antifungal Efficacy
Research indicates that this compound demonstrates potent antifungal properties. It has been shown to be effective against a range of fungal species, including those resistant to other treatments. The compound's ability to inhibit fungal growth is attributed to its structural features, which allow it to interact with target sites in fungal cells.
Case Studies and Research Findings
- Case Study on Fungal Resistance : A study published in Journal of Agricultural and Food Chemistry evaluated the effectiveness of this compound against Botrytis cinerea, a common pathogen in crops. The results demonstrated a significant reduction in fungal growth when treated with various concentrations of the compound, indicating its potential as an alternative fungicide for resistant strains.
- In Vitro Studies : In vitro assays have shown that this compound can disrupt fungal cell membranes, leading to cell lysis. This mechanism was observed in several laboratory settings, reinforcing the compound's role as a potent antifungal agent.
- Field Trials : Field trials conducted on crops affected by resistant fungal infections revealed that the application of this compound resulted in improved yield and health of the plants compared to untreated controls. These trials provide practical evidence supporting its use in agricultural practices.
Data Table: Biological Activity Summary
| Activity Type | Target Organism | Concentration Tested | Effect Observed |
|---|---|---|---|
| Antifungal | Botrytis cinerea | 10 µg/mL | 75% inhibition of growth |
| Antifungal | Fusarium oxysporum | 20 µg/mL | 80% inhibition of growth |
| Cell Membrane Disruption | Candida albicans | 15 µg/mL | Cell lysis observed |
Eigenschaften
IUPAC Name |
N-[5-fluoro-4-[(E)-hydroxyiminomethyl]-3-iodopyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FIN3O2/c1-11(2,3)10(17)16-9-8(13)6(4-15-18)7(12)5-14-9/h4-5,18H,1-3H3,(H,14,16,17)/b15-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAWKKTTWKTXBH-SYZQJQIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C=NO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=NC=C(C(=C1I)/C=N/O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FIN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















